N-benzyl-5-bromo-3-methylpyridin-2-amine
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Overview
Description
N-benzyl-5-bromo-3-methylpyridin-2-amine, also known as N-benzyl-5-bromo-3-methylpyridine, is an organic compound with a molecular formula of C10H11BrN2. It is a colorless, crystalline solid that is soluble in water and ethanol. N-benzyl-5-bromo-3-methylpyridine has a variety of applications in the fields of organic chemistry, medicinal chemistry, and biochemistry.
Scientific Research Applications
Synthesis of Novel Pyridine Derivatives : A study describes the synthesis of novel pyridine derivatives via Suzuki cross-coupling reaction, using 5-bromo-2-methylpyridin-3-amine as a starting material. These derivatives have potential applications as chiral dopants for liquid crystals, and some show significant anti-thrombolytic, biofilm inhibition, and haemolytic activities (Ahmad et al., 2017).
Intermediate in Drug Discovery : Another study synthesized 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine as an intermediate in drug discovery. This compound forms inversion dimers through hydrogen bonds in its crystal structure (Li et al., 2012).
Amination of Dibromopyridines : Research on the amination of various dibromopyridines, including derivatives of 2-aminopyridine, reveals the formation of diaminopyridines and other compounds. This study contributes to understanding the reactions of halogenopyridines with potassium amide (Streef & Hertog, 2010).
Synthesis of Arylamino-Picolines : The synthesis of N-[2-methyl-5(or 3)pyridyl]-o-nitroanilines from 5-bromo- or 3-bromo-2-methylpyridine is discussed. These compounds are used in ring closure to form benzotriazoles, correcting earlier literature reports (Peterson & Tolman, 1977).
Alpha-pyridylation of Chiral Amines : A study showcases the palladium-catalyzed coupling of bromopyridines with ureas and subsequent transformations, creating quaternary stereogenic centers with high enantioselectivity (Clayden & Hennecke, 2008).
Synthesis of Imidazo-Pyridine Derivatives : Research into the synthesis of ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate from 6-methylpyridin-2-amine highlights its molecular structure, which involves planar rings and intermolecular hydrogen bonds (Yao et al., 2010).
Antimicrobial Activities of Pyridin-2-amines : A series of substituted (E)-N-benzylidene-5-bromopyridin-2-amine compounds were synthesized and assessed for antimicrobial activities using the Bauer-Kirby method (Senbagam et al., 2016).
Catalytic Systems for Coupling Reactions : Various studies have investigated catalytic systems for deprotonative coupling and amination reactions involving bromopyridines and other compounds, highlighting their potential in creating novel compounds and facilitating chemical transformations (Shigeno et al., 2019), (Ji et al., 2003).
properties
IUPAC Name |
N-benzyl-5-bromo-3-methylpyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2/c1-10-7-12(14)9-16-13(10)15-8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCJHEPZIQQEJPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1NCC2=CC=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-5-bromo-3-methylpyridin-2-amine |
Citations
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